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molecular formula C16H12FNO3 B8641854 2-(4-Cyano-3-fluoro-phenoxymethyl)-benzoic acid methyl ester

2-(4-Cyano-3-fluoro-phenoxymethyl)-benzoic acid methyl ester

Cat. No. B8641854
M. Wt: 285.27 g/mol
InChI Key: BBYANHLKKCEGIJ-UHFFFAOYSA-N
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Patent
US08309581B2

Procedure details

The title compound was prepared in analogy to Example 40, intermediate e, from 2-fluoro-4-hydroxy-benzonitrile (CAS Reg. No. 82380-18-5) and 2-bromomethyl-benzoic acid methyl ester (CAS Reg. No. 2417-73-4). Off-white solid (91%). MS (Turbo Spray): m/z=286.1 (M+H).
[Compound]
Name
intermediate e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20]Br>>[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][O:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=1

Inputs

Step One
Name
intermediate e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)CBr)=O
Step Three
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)COC1=CC(=C(C=C1)C#N)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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